

# Lixumistat (IM156): A Technical Overview of Pharmacokinetic and Bioavailability Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AM-156

Cat. No.: B605366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lixumistat, also known as IM156, is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. By targeting this key component of oxidative phosphorylation (OXPHOS), Lixumistat aims to disrupt the energy metabolism of cancer cells, a pathway increasingly recognized for its role in tumor growth, survival, and resistance to therapy. This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and bioavailability data for Lixumistat, compiled from preclinical and clinical studies.

## Mechanism of Action

Lixumistat is a biguanide, a class of drugs known to influence cellular metabolism. Its primary mechanism of action is the inhibition of PC1, which leads to a reduction in ATP production and an increase in AMP levels. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK can, in turn, inhibit anabolic pathways, such as the mTOR signaling pathway, which are crucial for cell growth and proliferation.



[Click to download full resolution via product page](#)

Caption: Lixumistat's mechanism of action targeting mitochondrial respiration.

## Human Pharmacokinetic Studies

The primary source of human pharmacokinetic data for Lixumistat is a first-in-human, Phase 1 dose-escalation study (NCT03272256) conducted in patients with advanced solid tumors.[1] This study evaluated the safety, tolerability, and pharmacokinetic profile of Lixumistat administered orally.

## Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03272256)

- Study Design: An open-label, dose-escalation study in patients with refractory advanced solid tumors.[1]
- Patient Population: Eligible patients had advanced cancers, including gastric, colorectal, and ovarian cancer, and had failed standard therapies.[1]
- Dosing Regimen: Lixumistat was administered orally in a fasted state. The study included both every-other-day (QOD) and once-daily (QD) dosing cohorts, with doses ranging from 100 mg to 1200 mg.[1] The recommended Phase 2 dose (RP2D) was determined to be 800 mg QD.[1]
- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of Lixumistat.
- Analytical Method: The specific analytical method for quantifying Lixumistat in plasma has not been detailed in the available literature.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lixumistat (IM156): A Technical Overview of Pharmacokinetic and Bioavailability Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605366#pharmacokinetic-and-bioavailability-studies-of-lixumistat]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

